4-Chloro-1,1'-biphenyl

Descripción

4-Chloro-1,1'-biphenyl (CAS 2051-62-9) is a monochlorinated biphenyl with the molecular formula C₁₂H₉Cl and a molecular weight of 188.653 g/mol . It belongs to the polychlorinated biphenyl (PCB) family, specifically designated as PCB 3 due to its single chlorine substitution at the para position of one benzene ring . It is historically used in industrial applications such as plasticizers, dielectric fluids, and synthetic intermediates . Its IUPAC name and common synonyms include p-chlorobiphenyl, 4-chlorodiphenyl, and 1-chloro-4-phenylbenzene .

Key physicochemical properties:

Propiedades

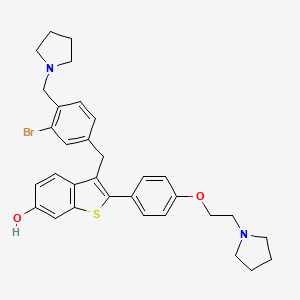

Fórmula molecular |

C32H35BrN2O2S |

|---|---|

Peso molecular |

591.6 g/mol |

Nombre IUPAC |

3-[[3-bromo-4-(pyrrolidin-1-ylmethyl)phenyl]methyl]-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol |

InChI |

InChI=1S/C32H35BrN2O2S/c33-30-20-23(5-6-25(30)22-35-15-3-4-16-35)19-29-28-12-9-26(36)21-31(28)38-32(29)24-7-10-27(11-8-24)37-18-17-34-13-1-2-14-34/h5-12,20-21,36H,1-4,13-19,22H2 |

Clave InChI |

QVDZMCVSIVITGR-UHFFFAOYSA-N |

SMILES canónico |

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)CC5=CC(=C(C=C5)CN6CCCC6)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,1'-biphenyl typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[b]thiophene core, followed by the introduction of the bromine and pyrrolidine groups through nucleophilic substitution reactions. The final steps involve the attachment of the ethoxy and phenyl groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1,1'-biphenyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-Chloro-1,1'-biphenyl depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

[1,1′-Biphenyl]-4-Carbonitrile

- Structure : Nitrile group (-CN) replaces the chlorine atom.

- 1H NMR : δ 7.07–7.09 (d, 2H), 7.37–7.45 (m, 3H), 7.83–7.87 (d, 2H), 7.96 (s, 4H) .

- 13C NMR : δ 111.9 (CN), 118.1, 127.5–144.4 .

- Key differences :

4-Cyclohexyl-1,1'-Biphenyl

- Structure : Cyclohexyl group replaces chlorine.

- Synthesis : Iron-catalyzed Kumada cross-coupling of this compound with cyclohexylmagnesium chloride (90% yield ) .

- 1H NMR (CDCl₃): δ 7.58–7.61 (m, aromatic), 1.2–1.8 (m, cyclohexyl protons) .

- Key differences :

Dichlorobiphenyl (108) and Polychlorinated Biphenyl (109)

- Structure : Di- or poly-chlorinated biphenyls (e.g., 4,4'-dichlorobiphenyl).

- Synthesis : Chlorination of biphenyl using Cl₂ in acetic acid or direct exposure to chlorine gas .

- Key differences :

4′-Chloro-2-Nitro-1,1′-Biphenyl

- Structure: Nitro (-NO₂) and chloro (-Cl) substituents on adjacent rings.

- Molecular formula: C₁₂H₈ClNO₂ .

- Key differences: Nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. Applications: Potential use in explosives or dyes, contrasting with PCB 3’s industrial roles .

Environmental and Toxicological Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.